1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine
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Overview
Description
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a dimethyl substitution at the 4 and 5 positions of the imidazole ring, and an ethanamine group at the 2 position. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound may interact with similar biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that imidazole can be synthesized under solvent-free conditions , suggesting that its synthesis and potentially its action could be influenced by environmental conditions.
Preparation Methods
The synthesis of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or the ethanamine group.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Comparison with Similar Compounds
1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:
1H-imidazole: The parent compound without any substitutions, which has different chemical and biological properties.
4,5-dimethylimidazole: Lacks the ethanamine group, resulting in different reactivity and applications.
2-ethyl-4,5-dimethylimidazole: Similar structure but with an ethyl group instead of an ethanamine group, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(4,5-dimethyl-1H-imidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNHYZJZNFJNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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